molecular formula C14H21NO6 B2947450 (1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2378490-49-2

(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2947450
CAS No.: 2378490-49-2
M. Wt: 299.323
InChI Key: LCFYSYMJGRZXEA-RGOKHQFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 7-azabicyclo[2.2.1]heptane core, a strained bicyclic system analogous to norbornane, with two ester substituents:

  • Methoxycarbonyl group at position 2.
  • tert-Butoxycarbonyl (Boc) group at position 6.

The stereochemistry (1R,2S,3R,4S) defines its three-dimensional conformation, influencing its reactivity and biological interactions.

Properties

IUPAC Name

(1R,2S,3R,4S)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6/c1-14(2,3)21-13(19)15-7-5-6-8(15)10(12(18)20-4)9(7)11(16)17/h7-10H,5-6H2,1-4H3,(H,16,17)/t7-,8+,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFYSYMJGRZXEA-RGOKHQFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]([C@@H]2C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has gained attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including binding affinities, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex bicyclic structure characterized by the presence of multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C12H17NO5\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{5}

Binding Affinities

Research has demonstrated that derivatives of the azabicyclo[2.2.1]heptane framework exhibit varying affinities for neurotransmitter transporters, particularly the dopamine transporter (DAT). For instance, studies have shown that certain stereoisomers of related compounds bind to the cocaine binding site at DAT with affinities ranging from 5μM5\mu M to 96μM96\mu M, indicating a significantly lower potency compared to cocaine itself .

Mechanistic Insights

Molecular modeling studies suggest that the rigid structure of these bicyclic compounds allows for unique molecular topologies that influence their interaction with biological targets. The differences in binding affinities among stereoisomers are attributed to variations in their spatial arrangements and steric hindrance .

Case Studies

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, this compound was evaluated for its neuropharmacological effects. The study involved:

  • Objective : To assess the compound's effect on dopamine uptake in rat caudate-putamen tissue.
  • Methodology : Radiolabeled assays were conducted to measure dopamine uptake inhibition.
  • Findings : The compound exhibited moderate inhibition of dopamine uptake, suggesting potential as a therapeutic agent in treating disorders related to dopaminergic dysfunction.

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore the structure-activity relationship of azabicyclo compounds:

  • Objective : To determine how modifications to the bicyclic structure affect biological activity.
  • Methodology : Various substituents were introduced at different positions on the bicyclic core.
  • Findings : Substituents at the 3-position significantly enhanced binding affinity at DAT compared to those at other positions, highlighting the importance of specific molecular configurations.

Comparative Data Table

CompoundBinding Affinity (Ki)Biological TargetReference
Cocaine0.5 µMDAT
Compound A5 µMDAT
Compound B96 µMDAT

Comparison with Similar Compounds

Structural Analogues within the 7-Azabicyclo[2.2.1]heptane Family

Compound A : (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
  • Key Differences :
    • Replaces the carboxylic acid at position 2 with a ketone (2-oxo) .
    • Lacks the methoxycarbonyl group at position 3.
  • Implications :
    • Reduced acidity and hydrogen-bonding capacity compared to the target compound.
    • The ketone may enhance reactivity in nucleophilic additions but reduce stability under basic conditions .
Compound B : 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid
  • Key Differences :
    • Retains the carboxylic acid at position 2 but lacks the methoxycarbonyl group at position 3.
  • Implications: Higher hydrophilicity due to the free carboxylic acid, contrasting with the target compound’s esterified groups. Potential for salt formation (e.g., sodium salts) to improve solubility in aqueous media .
Target Compound vs. Compounds A and B
Property Target Compound Compound A Compound B
Molecular Formula C₁₅H₂₁NO₆ C₁₁H₁₇NO₄ C₁₁H₁₇NO₄
Molecular Weight 311.33 g/mol 227.26 g/mol 227.26 g/mol
Substituents 3-Methoxycarbonyl, 7-Boc, 2-carboxylic acid 7-Boc, 2-oxo 7-Boc, 2-carboxylic acid
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.2 ~0.5 (due to free -COOH)

Azabicyclo[3.2.0]heptane Derivatives

These compounds, such as penicillin analogs, share a bicyclic framework but differ in ring size and substitution patterns.

Compound C : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Key Differences :
    • 4-Thia-1-azabicyclo[3.2.0]heptane core (penicillin backbone).
    • Contains a beta-lactam ring critical for antibiotic activity.
  • Implications :
    • The sulfur atom enhances reactivity with bacterial enzymes (e.g., penicillin-binding proteins).
    • The target compound lacks a beta-lactam ring, suggesting divergent biological applications .
Compound D : (2S,5R,6R)-6-[(2S)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (Amoxicillin Intermediate)
  • Key Differences :
    • 4-Hydroxyphenylacetyl side chain enables broad-spectrum antibacterial activity.
    • Beta-lactam structure confers susceptibility to beta-lactamase degradation.
  • Implications :
    • The target compound’s ester groups may act as prodrug motifs, whereas Compound D’s side chain directly mediates target binding .

Physicochemical and Functional Comparisons

  • Solubility :
    • The target compound’s ester groups confer moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. In contrast, azabicyclo[3.2.0] derivatives with free -COOH groups (e.g., Compound B) are more water-soluble .
  • Stability :
    • The Boc group in the target compound is base-labile, whereas the methoxycarbonyl group is more stable under acidic conditions. Beta-lactams (e.g., Compound C) are prone to enzymatic hydrolysis .
  • Synthetic Utility :
    • The target compound’s esters may serve as protecting groups for carboxylic acids or amines, enabling stepwise synthesis of complex molecules. Azabicyclo[3.2.0] derivatives often require specialized beta-lactam synthesis techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.